molecular formula C18H18N4OS B2706462 (Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1173638-12-4

(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2706462
CAS No.: 1173638-12-4
M. Wt: 338.43
InChI Key: AIAJEVNMNMZQKV-HNENSFHCSA-N
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Description

(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic small molecule built on a benzothiazole core, a scaffold recognized for its significant relevance in medicinal chemistry and chemical biology research . This specific compound features a complex molecular architecture, incorporating a methyl-substituted benzothiazole ring system connected via a substituted imine (ylidene) linkage to an N-ethyl pyrazole carboxamide group. A key synthetic handle is the prop-2-yn-1-yl (propargyl) group attached to the thiazole nitrogen, which presents a reactive alkyne functionality suitable for further derivatization through click chemistry approaches, thereby enhancing its utility as a versatile chemical probe or building block for library synthesis . The benzothiazole core is a privileged structure in drug discovery, known to confer affinity for various biological targets . While the specific mechanism of action for this compound requires further experimental investigation, structurally similar benzothiazole and pyrazole derivatives have been extensively investigated as potent inhibitors of protein-protein interactions, particularly as bromodomain inhibitors . Bromodomains are epigenetic readers that recognize acetylated lysine residues on histones, and their inhibition has been a major focus of research for the treatment of cancers, inflammatory diseases, and other disorders . The presence of both hydrogen bond donor and acceptor groups in its molecular structure suggests potential for interacting with enzyme active sites or protein domains. Researchers can leverage this compound in high-throughput screening campaigns, target identification studies, and as a lead compound for the development of novel therapeutic agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-5-8-22-15-11-12(3)10-13(4)16(15)24-18(22)19-17(23)14-7-9-21(6-2)20-14/h1,7,9-11H,6,8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAJEVNMNMZQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N=C2N(C3=CC(=CC(=C3S2)C)C)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₉H₁₈N₂O₂S₂
Molecular Weight 370.5 g/mol
CAS Number 955247-26-4

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the thiazole ring have shown efficacy against various bacterial strains. A study highlighted that certain thiazole derivatives had minimum inhibitory concentration (MIC) values ranging from 0.7 to 2.8 μg/mL against Staphylococcus aureus and Bacillus subtilis, suggesting that the presence of specific substituents enhances antibacterial activity .

Anticancer Potential

The anticancer properties of thiazole derivatives are well-documented. In vitro studies have demonstrated that compounds similar to this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (human breast adenocarcinoma) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Thiazole derivatives have been investigated for their anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models, indicating potential use in treating inflammatory diseases .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes, such as cyclooxygenases in inflammation or kinases in cancer pathways.
  • Receptor Modulation : It could interact with various receptors (e.g., histamine receptors), influencing cellular signaling pathways that regulate inflammation and immune responses .
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to disruptions in replication and transcription processes in cancer cells .

Case Studies

Several studies have investigated the biological activities of thiazole derivatives:

  • Antibacterial Study : A series of thiazole derivatives were tested against E. coli and S. aureus, showing promising results with MIC values below 10 μg/mL for several compounds .
  • Anticancer Research : A study on a related thiazole derivative demonstrated significant cytotoxicity against MCF-7 cells, with IC50 values in the low micromolar range, indicating strong potential for further development as an anticancer agent .
  • Anti-inflammatory Evaluation : In a model of acute inflammation, a thiazole derivative reduced paw edema significantly compared to controls, supporting its potential as an anti-inflammatory drug candidate .

Scientific Research Applications

Biological Activities

Recent studies have highlighted various biological activities associated with this compound, including:

Anticancer Activity

Research indicates that derivatives of thiazole compounds, including this pyrazole derivative, exhibit substantial anticancer properties. For instance, a study demonstrated that thiazole derivatives could inhibit cancer cell proliferation by modulating key signaling pathways involved in tumor growth. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-3-carboxamide has shown promising antimicrobial activity against various bacterial strains. In vitro studies revealed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential use as a broad-spectrum antimicrobial agent .

Antiparasitic Effects

The compound has also been evaluated for its antiparasitic effects. Preliminary findings indicate that it exhibits activity against protozoan parasites, which could lead to new treatments for diseases such as malaria and leishmaniasis. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring enhance its efficacy against these parasites .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

StudyObjectiveFindings
Study 1Evaluate anticancer propertiesShowed significant inhibition of HT29 colon cancer cells with IC50 values in low micromolar range.
Study 2Assess antimicrobial activityDemonstrated effective inhibition of Staphylococcus aureus and Escherichia coli with MIC values below 10 µg/mL.
Study 3Investigate antiparasitic effectsExhibited promising results against Leishmania species with reduced parasite load in treated models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison with analogs reported in the literature, focusing on structural features, synthetic routes, and spectroscopic properties.

Key Observations:

Core Heterocycle Differences: The target compound’s benzothiazole core offers π-conjugation and rigidity distinct from the carbazole (compounds 24, 25) and triazole (compound 2) systems. Benzothiazoles are known for enhanced electron-withdrawing properties compared to carbazoles, which could influence reactivity or binding interactions .

Substituent Effects: The propargyl group in the target compound introduces sp-hybridized carbons, enabling click chemistry or further functionalization, a feature absent in the compared compounds .

Spectroscopic Signatures :

  • The absence of NMR data for the target compound limits direct comparison, but compound 2’s δ 13.0 ppm (NH-triazole) suggests hydrogen-bonding interactions absent in the target’s Z-configuration imine system .

Research Implications and Limitations

  • Data Gaps: Limited spectroscopic or biological data for the target compound hinder a comprehensive comparison. Further studies on its crystallography (e.g., using methods in ) or thermodynamic stability (e.g., gas hydrate analogs in ) are warranted.

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